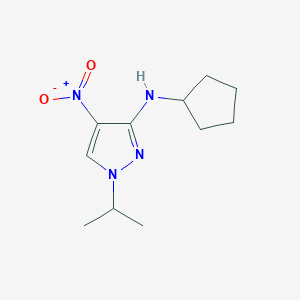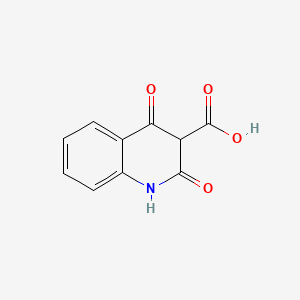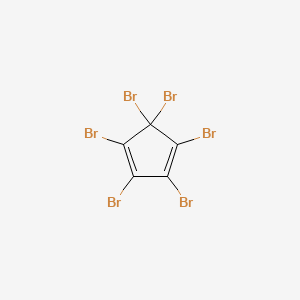![molecular formula C12H21NO3 B3047729 tert-Butyl 6-(hydroxymethyl)-1-azaspiro[3.3]heptane-1-carboxylate CAS No. 1434142-15-0](/img/structure/B3047729.png)
tert-Butyl 6-(hydroxymethyl)-1-azaspiro[3.3]heptane-1-carboxylate
概要
説明
tert-Butyl 6-(hydroxymethyl)-1-azaspiro[33]heptane-1-carboxylate is a spirocyclic compound with a unique structure that includes a spiro junction between a cyclopropane and a piperidine ring
作用機序
Target of Action
Tert-Butyl 6-(hydroxymethyl)-1-azaspiro[3.3]heptane-1-carboxylate, also known as 1-Boc-1-azaspiro[3.3]heptane-6-methanol, is a synthetic compound It is noted that this compound and related intermediates are useful for further selective derivation on the azetidine and cyclobutane rings .
Mode of Action
It is suggested that the compound could be used to access chemical space complementary to piperidine ring systems . This implies that the compound may interact with its targets in a way that is similar to how piperidine-based compounds interact with their targets.
Biochemical Pathways
Given its structural similarity to piperidine, it is possible that it may affect similar biochemical pathways as piperidine-based compounds .
Pharmacokinetics
It is soluble in dmso and methanol, which suggests it may have good bioavailability .
Result of Action
It is noted that this compound is a reactant used in the synthesis of pharmaceuticals such as cns penetrant cxcr2 antagonists for the potential treatment of cns demyelinating .
Action Environment
It is recommended that the compound be stored at 2-8°c , suggesting that temperature may play a role in maintaining its stability.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl 6-(hydroxymethyl)-1-azaspiro[3.3]heptane-1-carboxylate typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as tert-butyl 6-oxo-2-azaspiro[3.3]heptane-2-carboxylate.
Reaction Conditions: The key steps involve the reduction of the ketone group to a hydroxyl group using reagents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4). The reaction is usually carried out in an inert atmosphere, such as nitrogen or argon, to prevent oxidation.
Purification: The final product is purified using techniques like column chromatography or recrystallization to obtain this compound in high purity.
Industrial Production Methods
化学反応の分析
Types of Reactions
tert-Butyl 6-(hydroxymethyl)-1-azaspiro[3.3]heptane-1-carboxylate can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a ketone using oxidizing agents like pyridinium chlorochromate (PCC) or Jones reagent.
Reduction: The compound can be further reduced to form different derivatives, depending on the reagents used.
Substitution: The hydroxyl group can be substituted with other functional groups using reagents like tosyl chloride (TsCl) in the presence of a base.
Common Reagents and Conditions
Oxidation: PCC, Jones reagent
Reduction: NaBH4, LiAlH4
Substitution: TsCl, bases like triethylamine (TEA)
Major Products
The major products formed from these reactions include ketones, reduced derivatives, and substituted spirocyclic compounds.
科学的研究の応用
tert-Butyl 6-(hydroxymethyl)-1-azaspiro[3.3]heptane-1-carboxylate has several applications in scientific research:
Medicinal Chemistry: It serves as a building block for the synthesis of potential drug candidates, particularly in the development of spirocyclic drugs.
Organic Synthesis: The compound is used as an intermediate in the synthesis of more complex molecules.
Biological Studies: It is used in the study of enzyme interactions and as a probe in biochemical assays.
類似化合物との比較
Similar Compounds
- tert-Butyl 6-hydroxy-2-azaspiro[3.3]heptane-2-carboxylate
- tert-Butyl 3-hydroxy-1-oxa-6-azaspiro[3.3]heptane-6-carboxylate
Uniqueness
tert-Butyl 6-(hydroxymethyl)-1-azaspiro[3.3]heptane-1-carboxylate is unique due to its specific spirocyclic structure, which provides distinct steric and electronic properties compared to other similar compounds. This uniqueness makes it a valuable scaffold in drug discovery and organic synthesis .
特性
IUPAC Name |
tert-butyl 6-(hydroxymethyl)-1-azaspiro[3.3]heptane-1-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H21NO3/c1-11(2,3)16-10(15)13-5-4-12(13)6-9(7-12)8-14/h9,14H,4-8H2,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZLBQIHWNUIWRJM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC12CC(C2)CO | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H21NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001127354 | |
| Record name | 1-Azaspiro[3.3]heptane-1-carboxylic acid, 6-(hydroxymethyl)-, 1,1-dimethylethyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001127354 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
227.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1434142-15-0 | |
| Record name | 1-Azaspiro[3.3]heptane-1-carboxylic acid, 6-(hydroxymethyl)-, 1,1-dimethylethyl ester | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1434142-15-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-Azaspiro[3.3]heptane-1-carboxylic acid, 6-(hydroxymethyl)-, 1,1-dimethylethyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001127354 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![[2-(2-Fluoro-ethyl)-2H-pyrazol-3-yl]-acetonitrile](/img/structure/B3047649.png)




![Pyridinium, 4-(dimethylamino)-1-[3-(trimethoxysilyl)propyl]-, chloride](/img/structure/B3047658.png)





